![molecular formula C15H21N3O4 B14591619 N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide CAS No. 61280-91-9](/img/structure/B14591619.png)
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide: is a synthetic compound that belongs to the class of organic compounds known as amino acids, peptides, and analogues. This compound is characterized by the presence of a benzyloxycarbonyl group, which is commonly used as a protecting group in peptide synthesis. The compound’s structure includes both D-alanine and L-alanine residues, making it a dipeptide derivative.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide typically involves the following steps:
Protection of Amino Groups: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino groups of the amino acids. This is achieved by reacting the amino acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the desired dipeptide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions:
Oxidation: The benzyloxycarbonyl group can undergo oxidation reactions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the benzyloxycarbonyl group can yield benzyl alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide is widely used in peptide synthesis as a protecting group for amino acids. It facilitates the selective protection and deprotection of amino groups, allowing for the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for investigating the mechanisms of proteolytic enzymes.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and ease of synthesis make it an attractive candidate for developing new drugs.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic reagents and biochemical assays.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as proteolytic enzymes. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the compound can interact with enzymes, leading to the cleavage of peptide bonds and the formation of smaller peptide fragments.
相似化合物的比较
N-[(Benzyloxy)carbonyl]glycyl-D-proline: This compound also contains a benzyloxycarbonyl group and is used in peptide synthesis.
N-[(Benzyloxy)carbonyl]-L-proline: Another peptide derivative with similar protecting group chemistry.
N-[(Benzyloxy)carbonyl]-L-serine benzyl ester: Used as a building block in peptide synthesis and biochemical research.
Uniqueness: N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide is unique due to its specific combination of D-alanine and L-alanine residues, which imparts distinct stereochemical properties. This dipeptide structure allows for unique interactions with enzymes and other biological molecules, making it valuable in both research and industrial applications.
属性
CAS 编号 |
61280-91-9 |
|---|---|
分子式 |
C15H21N3O4 |
分子量 |
307.34 g/mol |
IUPAC 名称 |
benzyl N-[(2R)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-10(13(19)16-3)17-14(20)11(2)18-15(21)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21)/t10-,11+/m0/s1 |
InChI 键 |
ZIOBBKUCLDPHFV-WDEREUQCSA-N |
手性 SMILES |
C[C@@H](C(=O)NC)NC(=O)[C@@H](C)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C(=O)NC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


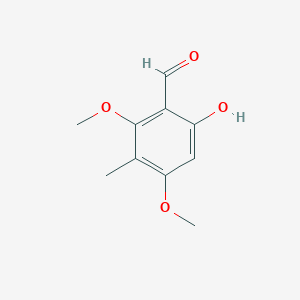
![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
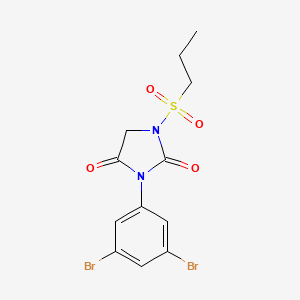
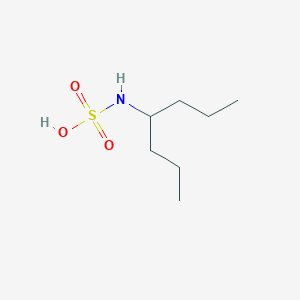
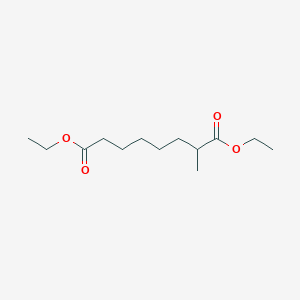
![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)
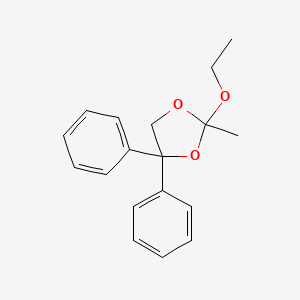
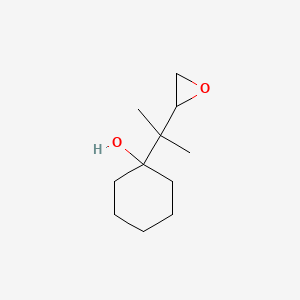
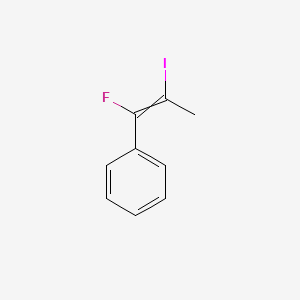
![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
